rel-(4S,7S,E)-Dec-5-ene-4,7-diol
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Overview
Description
rel-(4S,7S,E)-Dec-5-ene-4,7-diol: is an organic compound characterized by its unique structure, which includes a decene backbone with hydroxyl groups at the 4th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4S,7S,E)-Dec-5-ene-4,7-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-decene and appropriate reagents for hydroxylation.
Hydroxylation: The key step involves the hydroxylation of 1-decene to introduce hydroxyl groups at the 4th and 7th positions. This can be achieved using reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-(4S,7S,E)-Dec-5-ene-4,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) to form tosylates, which can then undergo further nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TsCl, nucleophiles (e.g., sodium azide, potassium cyanide)
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Saturated alcohols
Substitution: Tosylates, azides, nitriles
Scientific Research Applications
rel-(4S,7S,E)-Dec-5-ene-4,7-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of rel-(4S,7S,E)-Dec-5-ene-4,7-diol involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
rel-(4S,7S,E)-Dec-5-ene-4,7-diol: can be compared with other diols and decene derivatives, such as:
Uniqueness
The unique feature of this compound is the specific positioning of the hydroxyl groups at the 4th and 7th positions, which imparts distinct chemical and biological properties. This structural arrangement can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H20O2 |
---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(E,4S,7S)-dec-5-ene-4,7-diol |
InChI |
InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+/t9-,10-/m0/s1 |
InChI Key |
BXHJMGQEUSQVEF-GOPXOUGQSA-N |
Isomeric SMILES |
CCC[C@@H](/C=C/[C@H](CCC)O)O |
Canonical SMILES |
CCCC(C=CC(CCC)O)O |
Origin of Product |
United States |
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